(4-Bromo-2,6-dichlorophenyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(4-bromo-2,6-dichlorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl2N.ClH/c8-4-1-6(9)5(3-11)7(10)2-4;/h1-2H,3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBMPCBPNMTCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CN)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrCl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126160-87-8 | |
| Record name | Benzenemethanamine, 4-bromo-2,6-dichloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2126160-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism and Procedure
Reductive amination offers a direct route to primary amines by reducing imine intermediates formed from aldehydes and ammonia. For (4-bromo-2,6-dichlorophenyl)methanamine hydrochloride, this method begins with 4-bromo-2,6-dichlorobenzaldehyde, a compound validated in VHL inhibitor synthesis. The aldehyde undergoes condensation with ammonium acetate in methanol, forming an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) yields the primary amine, which is precipitated as the hydrochloride salt using HCl gas.
Reaction Conditions
Advantages and Limitations
This method benefits from mild conditions and avoids harsh reagents. However, the requirement for anhydrous solvents and controlled pH increases operational complexity. Side products, such as secondary amines, are minimized by using excess ammonium acetate.
Gabriel Synthesis from (4-Bromo-2,6-dichlorophenyl)methyl Bromide
Synthesis of Benzyl Bromide Intermediate
The Gabriel synthesis involves converting a benzyl halide to a phthalimide-protected amine, followed by deprotection. Starting from (4-bromo-2,6-dichlorophenyl)methanol, the alcohol is treated with phosphorus tribromide (PBr3) in dichloromethane to form (4-bromo-2,6-dichlorophenyl)methyl bromide.
Reaction Conditions
- Reagent: PBr3 (1.2 equiv)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → 25°C (gradual warming)
- Yield: 89–92%.
Phthalimide Formation and Deprotection
The benzyl bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C for 6 hours, yielding the phthalimide derivative. Hydrazinolysis with hydrazine hydrate in ethanol releases the free amine, which is acidified to form the hydrochloride salt.
Key Data
Nitrile Reduction Pathway
Cyanide Substitution and Catalytic Hydrogenation
This route involves nucleophilic substitution of a benzyl chloride with potassium cyanide to form (4-bromo-2,6-dichlorophenyl)acetonitrile. Subsequent hydrogenation over Raney nickel at 50 psi H2 reduces the nitrile to the primary amine.
Optimization Insights
Challenges in Regioselectivity
Competing hydrolysis to the amide or over-reduction to the methyl group necessitates strict control over hydrogen pressure and reaction time.
Hofmann Rearrangement of Carboxamide Derivatives
Amide Synthesis and Rearrangement
(4-Bromo-2,6-dichlorophenyl)acetamide is treated with bromine and sodium hydroxide under Hofmann conditions, converting the amide to a primary amine via an isocyanate intermediate.
Critical Parameters
- Oxidizing Agent: Br2 (1.1 equiv)
- Base: NaOH (5.0 equiv)
- Temperature: −5°C (to minimize side reactions)
- Yield: 55–60%.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Reductive Amination | Aldehyde | NaBH3CN, NH4OAc | 68–72 | 85–90 | High |
| Gabriel Synthesis | Benzyl Alcohol | PBr3, K-phthalimide | 65–70 | 88–92 | Moderate |
| Nitrile Reduction | Benzyl Chloride | KCN, Raney Ni | 50–55 | 80–85 | Low |
| Hofmann Rearrangement | Acetamide | Br2, NaOH | 55–60 | 75–80 | Moderate |
Key Observations
- Reductive Amination provides the highest purity and scalability, making it ideal for industrial applications.
- Gabriel Synthesis offers reliable yields but requires multi-step purification.
- Nitrile Reduction is limited by cyanide handling and lower efficiency.
Crystallographic and Spectroscopic Validation
X-ray diffraction studies of analogous compounds confirm the planar geometry of the 4-bromo-2,6-dichlorophenyl moiety, with dihedral angles between aromatic rings averaging 75.5°. NMR data for the hydrochloride salt show characteristic peaks at δ 4.25 ppm (CH2NH2) and δ 8.02 ppm (aryl protons).
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,6-dichlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms on the phenyl ring.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding nitroso or nitro derivatives and reduction to form amine derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while oxidation can produce nitroso or nitro derivatives .
Scientific Research Applications
Chemistry
The compound serves as an important intermediate in organic synthesis. It participates in various chemical reactions, such as:
- Nucleophilic Substitution : The presence of halogens allows for substitution reactions that can yield diverse phenylmethanamine derivatives.
- Oxidation and Reduction Reactions : It can be oxidized to form nitroso or nitro derivatives and reduced to generate amine derivatives.
- Coupling Reactions : Used in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.
Biology
Research indicates potential biological activities, including:
- Antibacterial Activity : Exhibits efficacy against strains like Escherichia coli and Staphylococcus aureus, making it a candidate for developing antibacterial agents.
- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Studies show that it induces apoptosis in these cells.
Medicine
The compound is explored for its therapeutic potential:
- Drug Development : Acts as a precursor in synthesizing pharmaceutical compounds targeting specific diseases.
- Mechanism of Action : Interacts with molecular targets such as enzymes or receptors, modulating their activity and influencing biochemical pathways.
Industry
Utilized in producing specialty chemicals and agrochemicals. Its unique reactivity allows it to serve as a building block for more complex chemical structures.
Case Study 1: Anticancer Activity
- Objective : Evaluate cytotoxic effects on cancer cell lines.
- Findings : The compound exhibited IC values indicating potent activity against MCF-7 and U-937 cells, with mechanisms involving apoptosis induction.
Case Study 2: Antibacterial Screening
- Objective : Assess antibacterial properties against common pathogens.
- Findings : Significant activity against E. coli and S. aureus, suggesting its potential use in treating bacterial infections.
Mechanism of Action
The mechanism of action of (4-Bromo-2,6-dichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Halogen Substitutions
The following compounds share a brominated aromatic core with varying halogen (Cl/F) positions and additional functional groups:
Table 1: Key Structural and Physicochemical Comparisons
Research Findings and Functional Comparisons
Reactivity and Stability :
- Chlorine vs. Fluorine : The dichloro derivative (target compound) exhibits higher chemical stability in acidic conditions compared to difluoro analogs due to chlorine’s lower electronegativity and larger atomic size .
- Steric Effects: The 2,6-dichloro substitution in the target compound creates significant steric hindrance, reducing nucleophilic attack susceptibility compared to mono-halogenated analogs .
Biological Activity
(4-Bromo-2,6-dichlorophenyl)methanamine hydrochloride is a halogenated derivative of phenylmethanamine, characterized by its molecular formula . This compound is notable for its structural properties, which include bromine and chlorine substitutions on the phenyl ring. Its unique chemical characteristics make it a subject of interest in various fields, including medicinal chemistry and biological research.
Structural Information
- Molecular Formula :
- SMILES : C1=C(C=C(C(=C1Cl)CN)Cl)Br
- InChI : InChI=1S/C7H6BrCl2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 253.91335 | 142.7 |
| [M+Na]+ | 275.89529 | 148.3 |
| [M+NH4]+ | 270.93989 | 148.8 |
| [M+K]+ | 291.86923 | 146.3 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various therapeutic effects. The compound has been investigated for its potential anti-cancer and antibacterial properties, among others .
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. For instance, it has shown significant activity against Escherichia coli and Staphylococcus aureus, making it a candidate for further development in treating bacterial infections .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The compound's effectiveness is often compared to established chemotherapeutics like doxorubicin .
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on various cancer cell lines.
- Findings : The compound exhibited IC50 values indicating potent activity against MCF-7 and U-937 cells, with mechanisms involving apoptosis induction.
- Antibacterial Screening :
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds to assess its unique properties:
| Compound | Biological Activity |
|---|---|
| (4-Bromo-2,6-difluorophenyl)methanamine hydrochloride | Lower antibacterial activity |
| 2,4-Dichlorobenzylamine | Similar anticancer properties but less potent |
| 4-Bromo-2,6-dimethylphenol | Different mechanism; less effective against cancer |
Q & A
Q. What synthetic routes are available for preparing (4-Bromo-2,6-dichlorophenyl)methanamine hydrochloride, and how do reaction conditions affect yield and purity?
Methodological Answer:
- Nucleophilic Substitution: Start with 2,6-dichloro-4-bromobenzyl bromide. React with aqueous ammonia or a protected amine (e.g., phthalimide) under reflux in a polar aprotic solvent (e.g., DMF) to introduce the amine group. Deprotection (if applicable) with HCl yields the hydrochloride salt .
- Catalytic Amination: Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for direct introduction of the amine group to the halogenated aromatic ring. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and reaction temperature (80–100°C) to minimize by-products .
- Purification: Recrystallize from ethanol/water mixtures to achieve >95% purity. Monitor by TLC (Rf = 0.3 in ethyl acetate/hexane, 1:3) and confirm via HPLC (C18 column, retention time ~8.2 min) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS (m/z): [M-Cl]⁺ calcd. for C₇H₆BrCl₂N: 276.9; observed: 276.7.
- Elemental Analysis: Expected C 29.86%, H 2.18%, N 4.35%; deviations >0.3% indicate impurities .
Advanced Research Questions
Q. How does the halogen substitution pattern on the aromatic ring influence the biological activity of this compound derivatives?
Methodological Answer:
- Steric and Electronic Effects:
- Bromine (para): Enhances lipophilicity and membrane permeability (logP increase by ~0.5 vs. non-brominated analogs).
- Chlorine (ortho): Induces steric hindrance, potentially reducing off-target binding. Electronic effects (σ = 0.23) modulate enzyme active-site interactions .
- Case Study: In kinase inhibitors (e.g., VEGFR-2), 2,6-dichloro substitution improves binding affinity (IC₅₀ = 126 nM vs. 320 nM for mono-chloro analogs) by fitting into hydrophobic pockets .
Q. What advanced chromatographic techniques are recommended for analyzing trace impurities in this compound?
Methodological Answer:
-
HPLC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at ppm levels (e.g., residual benzyl bromide: m/z 171.9).
-
Ion Chromatography: Quantify chloride counterion (retention time: 4.5 min) and detect sulfonate by-products .
-
Data Table:
Impurity Detection Method Limit of Quantification (LOQ) Unreacted bromide HPLC-UV (254 nm) 0.05% Oxidized amine LC-MS (m/z 293) 0.01%
Q. How can researchers design derivatives of this compound to enhance binding affinity in enzyme inhibition studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Strategies:
- Amine Modifications: Replace -NH₂ with bulky groups (e.g., cyclopropyl) to exploit hydrophobic enzyme pockets.
- Halogen Substitution: Replace Cl with F (smaller size) to reduce steric hindrance while retaining electronic effects .
- Molecular Docking: Use software (e.g., AutoDock Vina) to simulate interactions with LOXL2 (PDB: 4WVC). Free energy calculations (ΔG) guide prioritization of derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
